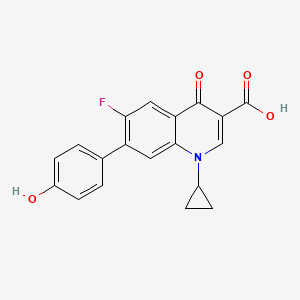

6-Fluoro-7-(4-hydroxyphenyl)-1-cyclopropyl-4-quinolone-3-carboxylic acid

Description

6-Fluoro-7-(4-hydroxyphenyl)-1-cyclopropyl-4-quinolone-3-carboxylic acid (CP-115,955) is a fluoroquinolone derivative with a distinct structural profile. Its core structure includes a cyclopropyl group at position 1, a fluorine atom at position 6, and a 4-hydroxyphenyl substituent at position 7. This compound has been studied extensively for its interaction with eukaryotic topoisomerase II, a critical enzyme in DNA replication and repair. Research indicates that CP-115,955 enhances enzyme-mediated DNA cleavage, albeit with reduced potency compared to its 6,8-difluoro analog (CP-115,953) due to the absence of a fluorine atom at position 8 . The hydroxyl group on the phenyl ring at position 7 may contribute to hydrogen bonding with biological targets, influencing both solubility and binding affinity.

Propriétés

IUPAC Name |

1-cyclopropyl-6-fluoro-7-(4-hydroxyphenyl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNO4/c20-16-7-14-17(8-13(16)10-1-5-12(22)6-2-10)21(11-3-4-11)9-15(18(14)23)19(24)25/h1-2,5-9,11,22H,3-4H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISCUNPKVHOSCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)C4=CC=C(C=C4)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161840 | |

| Record name | CP 115955 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141874-19-3 | |

| Record name | CP 115955 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141874193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP 115955 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-(4-hydroxyphenyl)-1-cyclopropyl-4-quinolone-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinolone Core: The quinolone core can be synthesized through the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions.

Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.

Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached through a Suzuki coupling reaction, utilizing a boronic acid derivative of the hydroxyphenyl group and a halogenated quinolone intermediate.

Cyclopropyl Ring Formation: The cyclopropyl ring is introduced via a cyclopropanation reaction, typically using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-Fluoro-7-(4-hydroxyphenyl)-1-cyclopropyl-4-quinolone-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The quinolone core can be reduced to form dihydroquinolone derivatives.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroquinolone derivatives.

Substitution: Amino or thio-substituted quinolone derivatives.

Applications De Recherche Scientifique

Antibacterial Activity

The primary application of 6-Fluoro-7-(4-hydroxyphenyl)-1-cyclopropyl-4-quinolone-3-carboxylic acid lies in its antibacterial properties . It exhibits significant activity against various Gram-negative and some Gram-positive bacteria. The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. Studies have demonstrated its effectiveness against resistant strains, enhancing its therapeutic potential in treating infections that are difficult to manage with existing antibiotics .

Research indicates that this compound interacts with various metabolic enzymes, influencing its bioavailability and efficacy. Understanding these interactions is crucial for optimizing dosing regimens and enhancing therapeutic outcomes .

Case Studies

Several studies have evaluated the antimicrobial efficacy of this compound:

- In vitro studies : Evaluations using disc diffusion methods have shown significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating strong potency.

- In vivo studies : Animal models have demonstrated effective protection against bacterial infections, reinforcing its potential as a therapeutic agent .

Mécanisme D'action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death. The fluoro group enhances its binding affinity, while the hydroxyphenyl and cyclopropyl groups contribute to its stability and potency.

Comparaison Avec Des Composés Similaires

Key Structural Features:

- C-6 Fluorine : Present in CP-115,955 and most analogs; enhances DNA gyrase/topoisomerase inhibition.

- C-7 Substituent : A 4-hydroxyphenyl group in CP-115,955 vs. piperazinyl, piperidinyl, or nitroso-piperazinyl groups in analogs.

- C-8 Fluorine : Absent in CP-115,955 but present in CP-115,953; its removal reduces DNA cleavage enhancement by ~2.5-fold .

Comparative Analysis:

Substituent Effects on Pharmacokinetics and Spectrum

- C-7 Hydroxyphenyl (CP-115,955) : May improve solubility and target binding compared to bulkier groups like piperazinyl or octahydro-pyrrolo-pyridinyl (). However, it reduces potency against certain bacterial strains compared to analogs with nitrogen-containing heterocycles (e.g., piperazinyl groups in lomefloxacin-d5) .

- C-1 Cyclopropyl : Enhances tissue penetration and half-life relative to ethyl or methyl groups (e.g., 6-Fluoro-1-methyl-7-(4-methylpiperidin-1-yl)... in ) .

- Deuterated Analogs (e.g., Difloxacin-D3): Used to study metabolic stability, suggesting that CP-115,955’s hydroxyphenyl group may undergo phase II conjugation pathways distinct from piperazinyl-substituted quinolones .

Cytotoxicity and Selectivity

- CP-115,955 exhibits lower cytotoxicity compared to 6,8-difluoro derivatives like CP-115,953, likely due to reduced DNA damage potentiation .

- Analogs with nitroso-piperazinyl groups () or octahydro-pyrrolo-pyridinyl moieties () show broader Gram-negative activity but higher cytotoxicity, highlighting the trade-off between spectrum and safety.

Activité Biologique

6-Fluoro-7-(4-hydroxyphenyl)-1-cyclopropyl-4-quinolone-3-carboxylic acid, commonly referred to as CP 115955, is a synthetic compound belonging to the fluoroquinolone class of antibiotics. Its unique structural features contribute significantly to its biological activities, particularly its antibacterial properties. This article delves into the compound's biological activity, focusing on its mechanism of action, antibacterial efficacy, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C19H14FNO4

- Molecular Weight : 339.3 g/mol

- Key Functional Groups :

- Cyclopropyl group

- Fluoro substituent at the 6-position

- Hydroxyl group at the 7-position

- Carboxylic acid group

The presence of these groups plays a crucial role in the compound's reactivity and biological activity, facilitating interactions with various biological macromolecules.

The primary mechanism through which CP 115955 exerts its antibacterial effects is by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By interfering with these processes, the compound leads to bacterial cell death, making it effective against a range of bacterial strains.

Antibacterial Activity

Research has demonstrated that CP 115955 exhibits significant antibacterial activity against both Gram-negative and some Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are as follows:

| Bacterial Strain | MIC (μM) |

|---|---|

| Escherichia coli ATCC 25922 | 0.8 |

| Staphylococcus aureus ATCC 29213 | 0.44 |

| Mycobacterium tuberculosis H37Rv | 7.32 - 136.10 |

These findings indicate that CP 115955 is particularly potent against resistant strains, highlighting its potential as a therapeutic agent in treating complex infections .

Case Studies and Research Findings

- Antitubercular Activity : A study on a series of quinolone derivatives, including CP 115955, showed promising results against Mycobacterium tuberculosis. The compound demonstrated MIC values ranging from 7.32 to 136.10 μM, indicating substantial antitubercular activity .

- Cytotoxic Studies : In vitro cytotoxicity studies revealed that certain analogues of CP 115955 exhibited low toxicity while maintaining high antibacterial efficacy. For instance, one analogue showed an MIC of just 0.44 μM against Staphylococcus aureus, suggesting a favorable therapeutic index .

- Pharmacokinetics : Pharmacokinetic studies indicate that CP 115955 interacts with metabolic enzymes that influence its bioavailability and efficacy. Understanding these interactions is crucial for optimizing dosing regimens in clinical settings .

Potential Applications

Given its robust antibacterial profile and favorable pharmacokinetic properties, CP 115955 has potential applications in:

- Treatment of multi-drug resistant bacterial infections.

- Development of new therapeutic strategies for tuberculosis.

- Exploration as an anti-inflammatory agent due to preliminary findings suggesting such properties.

Q & A

Q. What are the recommended synthetic routes for 6-fluoro-7-(4-hydroxyphenyl)-1-cyclopropyl-4-quinolone-3-carboxylic acid, and how can yield optimization be achieved?

Methodological Answer: The synthesis typically involves multi-step reactions starting with halogenated benzoic acid derivatives. For example:

Core Formation : React 2,4-dichloro-5-fluoro-benzoic acid with ethyl 3-(dimethylamino)acrylate to form the quinoline backbone .

Cyclopropane Introduction : Use cyclopropylamine under reflux in DMF to substitute the C1 position .

Hydroxyphenyl Substitution : Introduce the 4-hydroxyphenyl group via nucleophilic aromatic substitution (e.g., Pd-catalyzed coupling or direct displacement under basic conditions) .

Yield Optimization :

Q. What spectroscopic and crystallographic methods are critical for structural characterization of this compound?

Methodological Answer:

Q. How does the 4-hydroxyphenyl substituent influence antibacterial activity compared to other substituents?

Methodological Answer: The 4-hydroxyphenyl group enhances bacterial membrane penetration due to its polarity and hydrogen-bonding capacity. Comparative studies with analogs (e.g., piperazinyl or nitroso-piperazinyl derivatives) show:

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

Q. How can contradictions in antibacterial data across studies be resolved?

Methodological Answer: Contradictions often arise from variations in:

- Test Strains : Standardize using CLSI/EUCAST guidelines with reference strains (e.g., S. aureus ATCC 25923).

- Assay Conditions : Control pH (6.8–7.2), cation content (Mg²⁺/Ca²⁺), and inoculum size (5×10⁵ CFU/mL) to ensure reproducibility .

- Compound Purity : Verify purity via HPLC (≥98%) to exclude confounding effects from impurities .

Q. What in silico strategies are effective for predicting metabolic pathways and toxicity?

Methodological Answer:

- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I/II modification sites (e.g., hydroxylation at C6 or glucuronidation of the carboxylic acid) .

- Toxicity Screening :

- CYP Inhibition : Assess interactions with CYP3A4/2D6 using molecular docking.

- hERG Binding : Simulate affinity to the hERG channel to flag cardiac risks .

- Validation : Compare predictions with in vitro hepatocyte assays or microsomal stability tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.